molecular formula C6H9O2- B8599756 Cyclopentanecarboxylate

Cyclopentanecarboxylate

Cat. No. B8599756
M. Wt: 113.13 g/mol
InChI Key: JBDSSBMEKXHSJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365522B2

Procedure details

To a solution of cyclopentanecarboxylate (1.14 g, 10 mmol) in EtOH (5 mL) was added H2SO4 (0.1 mL) at room temperature. The mixture was allowed to warm to 80° C. and stirred at the same temperature for 3.5 h. The reaction mixture was cooled down to room temperature and poured into saturated NaHCO3 aq. (40 mL). The mixture was stirred at room temperature for 30 min and extracted with EtOAc. The organic layer was dried over MgSO4 and concentrated under reduced pressure to provide compound A124-1 (1.01 g, 71%) as a pale yellow oil. The crude product was used for next step without purification.
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([O-:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.OS(O)(=O)=O.C([O-])(O)=O.[Na+].[CH3:19][CH2:20]O>>[CH:1]1([C:6]([O:8][CH2:19][CH3:20])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C1(CCCC1)C(=O)[O-]
Name
Quantity
0.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide compound A124-1 (1.01 g, 71%) as a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was used for next step without purification

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
C1(CCCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.